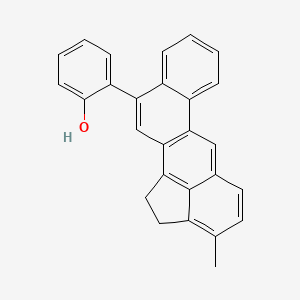

Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-

Description

Properties

CAS No. |

56803-43-1 |

|---|---|

Molecular Formula |

C27H20O |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-11-yl)phenol |

InChI |

InChI=1S/C27H20O/c1-16-10-11-17-14-23-19-6-2-3-7-20(19)24(21-8-4-5-9-26(21)28)15-25(23)22-13-12-18(16)27(17)22/h2-11,14-15,28H,12-13H2,1H3 |

InChI Key |

XYLWWURMPDIFDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC3=C2C(=CC4=C3C=C(C5=CC=CC=C54)C6=CC=CC=C6O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation from Haloarenes (Aryl Halides)

- Method : Fusing haloarenes such as chlorobenzene with molten sodium hydroxide at high temperature (623 K) and pressure (320 atm) produces sodium phenoxide, which upon acidification yields phenol.

- Adaptation : For substituted polycyclic phenols, halogenated precursors of the polycyclic aromatic system can be similarly treated to introduce the phenolic hydroxyl group.

-

$$

\text{Ar-Cl} + \text{NaOH} \xrightarrow{623K, 320 atm} \text{Ar-ONa} \xrightarrow{\text{H}^+} \text{Ar-OH}

$$ Notes : High temperature and pressure are critical; the method is mainly laboratory-scale and may require modification for sterically hindered substrates.

Preparation from Benzene Sulfonic Acid Derivatives

- Method : Benzene sulfonic acid, obtained by sulfonation of benzene with oleum (dehydrated sulfuric acid), is fused with molten sodium hydroxide to form sodium phenoxide, then acidified to phenol.

- Adaptation : Sulfonation of the polycyclic aromatic precursor followed by fusion with sodium hydroxide can yield the substituted phenol.

-

$$

\text{Ar-SO}_3\text{H} + \text{NaOH} \xrightarrow{\text{fusion}} \text{Ar-ONa} \xrightarrow{\text{H}^+} \text{Ar-OH}

$$ Notes : Requires high temperature fusion; sulfonation selectivity on polycyclic systems must be controlled.

Preparation from Diazonium Salts

- Method : Aromatic primary amines are converted to diazonium salts by reaction with nitrous acid (NaNO2 + HCl) at low temperatures (273–278 K). Subsequent hydrolysis of diazonium salts yields phenols.

- Adaptation : Amino-substituted polycyclic aromatics can be diazotized and hydrolyzed to the corresponding phenols.

-

$$

\text{Ar-NH}2 + \text{HNO}2 \rightarrow \text{Ar-N}2^+ \text{Cl}^- \xrightarrow{\text{H}2\text{O}} \text{Ar-OH} + \text{N}_2

$$ Notes : Mild conditions; suitable for sensitive substituents; widely used in laboratory synthesis.

Preparation via Cumene Process (Industrial)

- Method : Friedel-Crafts alkylation of benzene with propylene forms cumene (isopropylbenzene), which is oxidized to cumene hydroperoxide. Acidic cleavage yields phenol and acetone as a valuable byproduct.

- Adaptation : Analogous alkylation and oxidation of substituted polycyclic aromatics may be employed, though industrially this is mainly used for simple phenol.

-

$$

\text{C}6\text{H}6 + \text{CH}2=CHCH3 \xrightarrow{\text{AlCl}3} \text{Cumene} \xrightarrow{\text{O}2} \text{Cumene Hydroperoxide} \xrightarrow{\text{H}^+} \text{Phenol} + \text{Acetone}

$$ Notes : Industrial scale; high yield; byproduct acetone has commercial value.

Modern Synthetic Approaches and Research Results

Solvent-Free One-Pot Synthesis of Phenol Derivatives

- Study : A 2014 study demonstrated a solvent-free, catalyst-free one-pot synthesis of phenol derivatives by reacting aromatic aldehydes, heteroaryl amines, and phenols at 80°C.

- Relevance : This method can be adapted to prepare substituted phenols with complex aromatic systems by selecting appropriate aldehydes and amines.

- Advantages : Operational simplicity, short reaction time (~30 min to 2 hours), high yields.

- Data Summary :

| Substituent on Benzaldehyde | Electron Effect | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| p-CH3 | Electron-donating | 30 | High |

| p-OCH3 | Electron-donating | 30 | High |

| o-Cl | Electron-withdrawing | 30 | Very High |

| m-NO2 | Electron-withdrawing | 30 | Very High |

- Implication : Electron-withdrawing groups accelerate the reaction and improve yields.

Patent on Synthesis of Substituted Phenols

- A Chinese patent (CN102838493B) describes synthesis of substituted phenols with complex side chains, indicating methods involving selective functional group transformations and controlled reaction conditions.

- While the patent focuses on a specific substituted phenol with dimethylaminoethyl side chains, the methodologies such as selective alkylation, protection/deprotection, and stereocontrolled synthesis can inform preparation of phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-.

Summary Table of Preparation Methods for Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-

| Method | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Haloarene Fusion | Haloarene + molten NaOH, 623K, 320 atm | Laboratory | Direct hydroxylation | Harsh conditions, limited substrate scope |

| Benzene Sulfonic Acid Route | Sulfonation with oleum + molten NaOH | Laboratory | Good for sulfonatable substrates | High temperature fusion required |

| Diazonium Salt Hydrolysis | Aromatic amine + NaNO2/HCl, hydrolysis | Laboratory | Mild, selective | Requires amino precursor |

| Cumene Process | Alkylation + oxidation + acid cleavage | Industrial | High yield, commercially viable | Mainly for simple phenol |

| Solvent-Free One-Pot Synthesis | Aromatic aldehyde + heteroaryl amine + phenol, 80°C | Laboratory | Simple, fast, high yield | Limited to specific substituents |

Chemical Reactions Analysis

Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of phenolic compounds exhibit significant anticancer properties. The structure of phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- suggests potential activity against various cancer cell lines due to its ability to interact with cellular signaling pathways and induce apoptosis in malignant cells. Studies have demonstrated that phenolic compounds can inhibit tumor growth and metastasis by modulating oxidative stress and inflammation .

Case Study:

A study published in a peer-reviewed journal reported that derivatives of phenolic compounds similar to phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- were effective against breast cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Materials Science

2. Polymer Synthesis

Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- can be utilized in the synthesis of advanced polymers. Its phenolic hydroxyl group allows for reactions that can lead to the formation of thermosetting resins and composites with enhanced thermal stability and mechanical properties.

Applications in Coatings:

The compound's ability to form cross-linked structures makes it suitable for applications in protective coatings and adhesives. These materials are essential in industries where durability and resistance to environmental factors are critical.

Environmental Applications

3. Environmental Remediation

Phenolic compounds are often studied for their role in environmental remediation processes. The ability of phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- to interact with pollutants suggests potential applications in the adsorption and degradation of hazardous waste materials.

Case Study:

Research has shown that modified phenolic compounds can effectively adsorb heavy metals from contaminated water sources. A study demonstrated that incorporating this compound into adsorbent materials significantly increased their capacity to remove lead and cadmium ions from aqueous solutions .

Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Materials Science | Polymer synthesis | Forms durable coatings and adhesives |

| Environmental Science | Environmental remediation | Adsorbs heavy metals from contaminated water |

Mechanism of Action

The mechanism of action of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the polycyclic aromatic framework can intercalate with DNA or interact with proteins. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties arise from its hybrid structure, blending a phenolic group with a methyl-substituted benzaceanthrylene system. Below is a detailed comparison with analogous compounds based on structural and functional features:

Fluorescence and Conjugation Effects

- Target Compound : The extended conjugation from the benzaceanthrylene core likely results in broad fluorescence emission peaks, similar to highly conjugated systems like coumarin or salicylic acid (emission peak width: ~70–100 nm) . The methyl group may slightly redshift absorbance due to electron-donating effects.

- p-Cresol: A simple methylphenol with minimal conjugation exhibits narrow emission peaks (~20–30 nm) and lower quantum yields (Φ < 0.1) compared to the target compound .

- Coumarin : A lactone-containing PAH with high conjugation shows broad emission (~80 nm) and high quantum yield (Φ ~0.7), comparable to the target compound’s predicted behavior .

Substituent Effects

- Methyl Group: The 3-methyl substituent in the target compound may enhance solubility in nonpolar solvents compared to unsubstituted benzaceanthrylene derivatives. This contrasts with phenolic analogs like tyrosine, where polar substituents dominate solubility .

- Hydroxyl Group: The phenolic -OH group introduces acidity (predicted pKa ~10–12), similar to other phenolic PAHs like 1-hydroxypyrene, but distinct from non-hydroxylated analogs like anthracene.

Electronic Absorption Spectra

Key Research Findings and Gaps

- Photostability : The benzaceanthrylene core may confer greater photostability than smaller PAHs (e.g., naphthalene), but this remains untested.

- Biological Activity: No data are available on toxicity or bioactivity, unlike simpler phenols (e.g., p-cresol, a known microbial metabolite ).

Biological Activity

Phenol derivatives, particularly polycyclic aromatic hydrocarbons (PAHs), have garnered significant attention due to their biological activities and potential health impacts. The compound Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- is a specific PAH that may exhibit various biological activities, including carcinogenicity and mutagenicity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₈H₁₄

- CAS Number : Not explicitly listed in the search results but can be derived from its IUPAC name.

Biological Activity Overview

The biological activity of phenolic compounds, especially those belonging to the PAH family, is often characterized by their interactions with biological systems. Key areas of focus include:

- Carcinogenic Potential : Many PAHs are classified as probable human carcinogens. For example, compounds like benzo[a]pyrene are known to cause cancer in animal models and are suspected to have similar effects in humans . The International Agency for Research on Cancer (IARC) has categorized several PAHs based on their carcinogenic risks .

- Mutagenicity : Studies have shown that PAHs can induce mutations in DNA, contributing to cancer development. The mechanisms often involve the formation of DNA adducts, which can lead to errors during DNA replication .

Toxicological Profile

The toxicological profile of polycyclic aromatic hydrocarbons includes various health effects associated with exposure:

| Health Effect | Description |

|---|---|

| Carcinogenicity | Many PAHs are known or suspected carcinogens; specific mechanisms include DNA damage. |

| Reproductive Toxicity | Some studies suggest potential reproductive effects, although data is limited. |

| Developmental Toxicity | Exposure during pregnancy may affect fetal development in animal studies. |

| Immunotoxicity | Some PAHs can impair immune function, leading to increased susceptibility to infections. |

Case Studies and Research Findings

Several studies have investigated the biological activity of phenolic compounds and their derivatives:

- Carcinogenicity Studies :

- Mutagenicity Assessment :

- Environmental Impact Studies :

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- in laboratory settings?

- Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps include selecting precursors (e.g., benzannulated polycyclic hydrocarbons), controlling reaction conditions (temperature, catalysts), and monitoring progress via TLC or GC-MS. Design experiments (e.g., benzoin condensation analogs) emphasize iterative optimization of stoichiometry and solvent systems . Purification may involve column chromatography or recrystallization, with purity verified via melting point analysis and spectroscopic methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Answer: A combination of 1H/13C NMR (for structural elucidation), FT-IR (functional group analysis), and mass spectrometry (molecular weight confirmation) is standard. Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, while HPLC ensures purity. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What safety protocols are critical when handling this phenolic compound in the lab?

- Answer: Adhere to chemical hygiene plans: use fume hoods for volatile intermediates, wear PPE (gloves, goggles), and avoid skin contact due to potential toxicity. Waste disposal must follow institutional guidelines for phenolic derivatives. Emergency protocols for spills or exposure should align with OSHA standards .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Answer: Molecular modeling (e.g., density functional theory (DFT) ) predicts transition states and intermediates to identify energetically favorable pathways. Ligand-protein docking (for pharmacological studies) and machine learning models (e.g., neural networks) can predict reaction yields under varying conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic or synthetic yield data?

- Answer: Employ multi-analytical validation : cross-check NMR/IR data with X-ray structures or independent synthetic batches. For yield discrepancies, conduct sensitivity analyses on variables (e.g., catalyst loading, solvent polarity) using factorial design experiments. Statistical tools (ANOVA) identify significant outliers .

Q. How can this compound’s electronic properties inform its application in drug discovery?

- Answer: Study its aromaticity and electron density distribution (via NMR chemical shifts or UV-Vis spectroscopy) to assess binding affinity with biological targets (e.g., viral proteases). Computational simulations (e.g., molecular dynamics) model interactions with proteins like HIV-1 reverse transcriptase, guiding structure-activity relationship (SAR) studies .

Q. What advanced catalytic systems improve the efficiency of its synthesis?

- Answer: Explore asymmetric catalysis (e.g., chiral organocatalysts) for enantioselective synthesis. Green chemistry principles—such as solvent-free reactions or photocatalytic C–H activation—enhance atom economy. Continuous flow systems improve scalability and reproducibility compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.